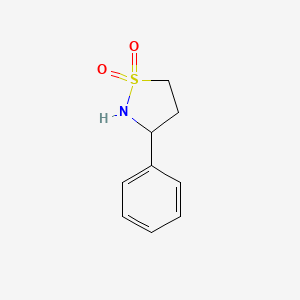

3-Phenylisothiazolidine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

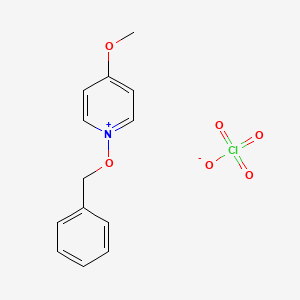

3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidine dioxides. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The core structure of 3-phenylisothiazolidine 1,1-dioxide consists of a five-membered ring containing sulfur and nitrogen atoms with an additional phenyl group attached, which can influence its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of isothiazolidine dioxides can be achieved through different methods. One approach involves the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols. These methods include click/aza-Michael or click/OACC esterification protocols, which allow for the rapid generation of diverse compound libraries . Another method described involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride to obtain N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides . Additionally, the reaction of phenylthioureas with 1,1-dichloro-2-nitroethene in different solvents can lead to the formation of related heterocycles .

Molecular Structure Analysis

The molecular structure of isothiazolidine dioxides and related compounds has been elucidated using X-ray diffraction techniques. These studies have revealed the precise arrangement of atoms within the crystal lattice and provided insights into the conformational preferences of these molecules . Semiempirical quantum-mechanical methods have also been employed to predict the existence of multiple stable conformers for substituted isothiazolidine dioxides .

Chemical Reactions Analysis

Isothiazolidine dioxides undergo various chemical reactions that can be utilized to synthesize a wide range of derivatives. For instance, cycloaddition reactions with nitrile oxides can lead to isothiazolo[5,4-d]isoxazoline dioxides, which can be further transformed into acyl- and cyano-isothiazole dioxide derivatives . The reactivity of these compounds with organolithium and Grignard reagents has also been explored, resulting in the formation of 3-substituted 1,2-benzisothiazole dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylisothiazolidine 1,1-dioxide derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various reagents. The presence of the phenyl group and the sulfur and nitrogen atoms within the ring system can affect the electron distribution and, consequently, the chemical behavior of these compounds. The synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxides has led to the discovery of potent inhibitors of human protein kinase CK2, showcasing the potential pharmacological applications of these molecules .

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

3-Phenylisothiazolidine 1,1-dioxide derivatives have been explored for their potential as inhibitors of human protein kinase CK2. A study by Chekanov et al. (2014) synthesized and evaluated 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, identifying potent inhibitors of this kinase, which is significant due to the role of CK2 in various cellular processes and diseases (Chekanov et al., 2014).

Anti-inflammatory and Analgesic Properties

Isothiazolidine 1,1-dioxides have been studied for their therapeutic potential in treating arthritis. Inagaki et al. (2000) synthesized novel antiarthritic agents with a gamma-sultam skeleton, showing significant inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, enzymes involved in inflammation (Inagaki et al., 2000).

Enzyme Inhibition

Various isothiazol-3(2H)-one 1,1-dioxides, including those structurally similar to 3-Phenylisothiazolidine 1,1-dioxide, have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), as noted by Zakharova et al. (2010) (Zakharova et al., 2010).

Hypolipidemic Activity

Isothiazolidine 1,1-dioxides have been investigated for their potential to lower lipid levels. Chapman et al. (1983) explored the hypolipidemic activity of 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives in mice, finding some derivatives effective in reducing serum triglyceride and cholesterol levels (Chapman et al., 1983).

Wirkmechanismus

Target of Action

A similar compound, 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, has been reported to target tyrosine-protein phosphatase non-receptor type 1 .

Mode of Action

For instance, diazoxide, a related compound, activates ATP-sensitive potassium channels .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Based on its potential interaction with targets such as tyrosine-protein phosphatase non-receptor type 1 , it could influence cellular signaling pathways.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-phenyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-6-9(10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHTRYMJCITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1646842-56-9 |

Source

|

| Record name | 3-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)